Potent Inhibition of FLAP in Human Whole Blood
2-(4-t-Butyl-phenyl)-2-indanol demonstrates inhibitory activity against 5-Lipoxygenase Activating Protein (FLAP) in a human whole blood assay, with a reported IC50 of 130 nM [1]. This activity profile is distinct from other FLAP inhibitors like the clinical candidate Quiflapon (MK-591), which has a reported IC50 of 1.6 nM in a FLAP binding assay and 3.1 nM in intact human leukocytes . The potency of 2-(4-t-Butyl-phenyl)-2-indanol positions it as a useful tool compound for studying leukotriene biosynthesis pathways, with a potency that is intermediate between highly optimized clinical candidates and weaker initial hits.
| Evidence Dimension | FLAP Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 130 nM |
| Comparator Or Baseline | Quiflapon (MK-591): 1.6 nM (binding assay) and 3.1 nM (intact human PMNL) |
| Quantified Difference | Quiflapon is approximately 80-fold more potent in the binding assay; the target compound's activity is in the nanomolar range. |
| Conditions | Inhibition of calcium ionophore A23187-induced LTB4 production in human whole blood after 5-hour preincubation (ELISA) for the target compound; FLAP binding assay and intact human PMNL for Quiflapon. |
Why This Matters
This data provides a clear, quantifiable benchmark for researchers studying FLAP inhibition, allowing for the selection of a compound with a defined, nanomolar potency that differs from the picomolar potency of clinical-stage inhibitors.
- [1] BindingDB. BDBM50359082 / CHEMBL1922662. Affinity Data for FLAP Inhibition (IC50 = 130 nM). View Source
